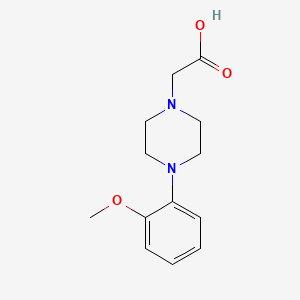

2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetic acid

Beschreibung

2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetic acid is a piperazine derivative featuring a 2-methoxyphenyl group at the 4-position of the piperazine ring and an acetic acid moiety at the 1-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antibiotics, receptor-targeted radioligands, and central nervous system (CNS) agents. Its structure enables versatile modifications, allowing for tailored pharmacokinetic and pharmacodynamic properties .

Eigenschaften

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-18-12-5-3-2-4-11(12)15-8-6-14(7-9-15)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBXBAKQDBTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetic acid typically involves the reaction of 2-methoxyphenylpiperazine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

In an industrial setting, the production of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Derivatives with different functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Receptor Imaging Agents

The compound serves as an important intermediate in the synthesis of radiolabeled serotonin (5-HT1A) receptor imaging agents. Notably, it is involved in the production of 131I-MPPI and 18F-MPPF, which are utilized for non-invasive imaging of serotonin receptors in the brain. These agents have been instrumental in studying various psychiatric disorders and conditions related to serotonin dysregulation .

2. Antidepressant Activity

Research indicates that derivatives of 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetic acid exhibit antidepressant-like effects. The compound acts as a building block for synthesizing ligands targeting serotonin receptors, which play a crucial role in mood regulation. Studies have shown that specific modifications to the piperazine ring can enhance affinity and selectivity for these receptors, leading to potential therapeutic applications in treating depression .

3. Calcium Channel Modulation

Recent studies highlight the compound's potential role in modulating voltage-gated calcium channels (Ca(v)α2δ-1). Piperazinyl derivatives have demonstrated significant activity against this target, suggesting that 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetic acid could be explored for developing new analgesics or treatments for neuropathic pain .

Case Studies

Case Study 1: Imaging Studies

In a study involving the use of 18F-MPPF, researchers utilized 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetic acid as a precursor to investigate serotonin receptor distribution in patients with major depressive disorder. The findings indicated altered receptor availability, correlating with clinical symptoms and treatment response .

Case Study 2: Pain Management

A series of piperazinyl derivatives were synthesized based on modifications of the core structure of 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetic acid. These compounds were evaluated for their affinity towards Ca(v)α2δ-1 channels and showed promising results with nanomolar affinities, indicating their potential as dual-action analgesics targeting both calcium channels and opioid receptors .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to influence receptor activity makes it a promising candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(naphthalen-2-yl)acetic Acid

- Structural Differences : The 2-methoxyphenyl group is replaced with a 4-fluorophenyl group, and the acetic acid moiety is substituted with a naphthalen-2-yl group .

- The naphthyl substitution increases lipophilicity, which may enhance CNS penetration or alter receptor binding profiles.

- Applications : This compound is studied for its affinity to serotonin receptors, similar to 18F-FCWAY (a 5-HT1A radioligand), but with modified biodistribution due to the naphthyl group .

Cetirizine Acetic Acid (2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}acetic Acid)

- Structural Differences : The 2-methoxyphenyl group is replaced with a (4-chlorophenyl)phenylmethyl (chlorobenzhydryl) group .

- Functional Impact: The chlorobenzhydryl group confers antihistamine activity, as seen in cetirizine, a histamine H1 receptor antagonist.

- Applications : Used in allergy therapeutics, highlighting how piperazine-acetic acid derivatives can be tailored for immune modulation versus CNS or antibacterial targets .

1-Ethyl-6-fluoro-7-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (ND-5)

- Structural Differences: The acetic acid moiety is incorporated into a fluoroquinolone scaffold, linked to a secondary piperazine ring .

- Functional Impact: The fluoroquinolone core introduces antibacterial activity by targeting DNA gyrase and topoisomerase IV. The 2-methoxyphenylpiperazine-acetyl group enhances bacterial membrane penetration or enzyme binding.

- Applications : Demonstrates broad-spectrum antibacterial activity, with structural modifications (e.g., ethyl group at N1) optimizing potency .

18F-FCWAY (5-HT1A Receptor Radioligand)

- Structural Differences : The acetic acid group is replaced with a trans-4-fluorocyclohexanecarboxamide-ethyl-pyridyl moiety .

- Functional Impact :

- The fluorocyclohexane and pyridyl groups enable high-affinity binding to 5-HT1A receptors.

- The 2-methoxyphenylpiperazine contributes to receptor selectivity but is prone to defluorination, leading to bone uptake.

- Applications : Used in PET imaging for CNS disorders. Co-administration with miconazole inhibits defluorination, improving imaging accuracy .

BOC-Protected Analogs (e.g., 2-(4-BOC-piperazinyl)-2-(2-methoxyphenyl)acetic Acid)

- Structural Differences : A tert-butoxycarbonyl (BOC) group protects the piperazine nitrogen .

- Functional Impact :

- The BOC group stabilizes the compound during synthesis, preventing unwanted side reactions.

- Removal of BOC in vivo or during synthesis regenerates the active piperazine-acetic acid scaffold.

- Applications : Intermediate in peptide synthesis and drug development, emphasizing the role of protective groups in medicinal chemistry .

Research Findings and Trends

- Antibacterial Activity: Derivatives like ND-5 and CD-6 highlight the importance of the 2-methoxyphenylpiperazine-acetyl group in enhancing quinolone efficacy, with MIC values against Gram-negative bacteria often below 1 µg/mL .

- CNS Targeting : Structural analogs like 18F-FCWAY achieve receptor-binding ratios (e.g., hippocampus-to-cerebellum) of ~14 after defluorination inhibition, underscoring the balance between lipophilicity and metabolic stability .

- Metabolic Stability : Electron-withdrawing groups (e.g., fluorine) reduce oxidative metabolism compared to methoxy groups, as seen in fluorophenyl analogs .

Biologische Aktivität

2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetic acid (MMPA) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the synthesis, biological effects, and potential therapeutic applications of MMPA, supported by data tables and case studies.

Synthesis

MMPA can be synthesized through various methods, typically involving the reaction of 2-methoxyphenylpiperazine with acetic acid derivatives. The process generally yields high purity and bioactive compounds suitable for further biological evaluation.

Biological Activity Overview

MMPA exhibits a range of biological activities, including:

- Analgesic Effects : Studies have demonstrated that MMPA possesses significant analgesic properties, with efficacy observed in both acute and chronic pain models.

- Antidepressant Activity : Research indicates that MMPA may influence neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential as an antidepressant.

- Anticancer Properties : Preliminary investigations show that MMPA can inhibit the proliferation of various cancer cell lines.

Analgesic Activity

In a study evaluating the analgesic effects of MMPA, it was administered to mice in both the writhing test and hot plate test. The results showed:

| Test Type | Inhibition (%) | Latency Increase (%) |

|---|---|---|

| Writhing Test | >70% | - |

| Hot Plate Test | - | 116% |

These findings indicate that MMPA effectively reduces pain responses without sedative effects, making it a candidate for neuropathic pain treatment .

Antidepressant Activity

MMPA's potential as an antidepressant was assessed through behavioral tests in rodent models. The compound showed significant improvement in depressive-like behaviors, correlating with increased serotonin levels in the brain. This suggests a mechanism involving serotonin receptor modulation .

Anticancer Activity

In vitro studies have shown that MMPA exhibits cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25.72 |

| MCF-7 (breast cancer) | 30.10 |

| A549 (lung cancer) | 20.50 |

These results indicate that MMPA may act as a potent anticancer agent, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Case Studies

- Neuropathic Pain Model : In a controlled experiment, MMPA was administered to mice subjected to nerve injury. The compound significantly reduced pain behaviors compared to control groups, suggesting its effectiveness in neuropathic pain management.

- Cancer Cell Proliferation : A study involving human cancer cell lines treated with MMPA demonstrated marked inhibition of cell growth and induction of apoptosis, highlighting its potential as an anticancer therapeutic.

Q & A

Q. Q1. What are the established synthetic routes for 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetic acid, and how can reaction conditions be optimized to improve yield?

A1. Synthesis typically involves coupling 2-methoxyphenylpiperazine with a bromo- or chloroacetic acid derivative under basic conditions. Optimization may include:

- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Temperature control : Reactions at 60–80°C in aprotic solvents (e.g., DMF or acetonitrile) to balance reactivity and byproduct formation.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/methanol) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Q2. How can researchers validate the structural identity and purity of this compound?

A2. Use a multi-technique approach:

- Spectroscopy :

- Chromatography :

Q. Q3. What in vitro assays are suitable for preliminary evaluation of biological activity?

A3. Focus on receptor binding and functional assays:

- Radioligand displacement : Screen for affinity at serotonin (5-HT1A/2A) or adrenergic receptors, given structural similarity to piperazine-based ligands. Use [3H]-8-OH-DPAT for 5-HT1A .

- Functional assays : Measure cAMP modulation (e.g., CHO cells expressing GPCRs) or calcium flux assays to assess agonist/antagonist activity .

Advanced Research Questions

Q. Q4. How can conflicting data on receptor binding affinity be resolved?

A4. Contradictions may arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO), membrane preparation protocols, and ligand concentrations.

- Protonation states : The piperazine moiety’s basicity (pKa ~8.5) affects binding at physiological pH. Perform assays at controlled pH (7.4 ± 0.2) .

- Metabolite interference : Use LC-MS to rule out degradation products during assays .

Q. Q5. What strategies are recommended for structure-activity relationship (SAR) studies targeting improved metabolic stability?

A5. Prioritize modifications to the acetic acid and methoxyphenyl groups:

- Bioisosteric replacement : Substitute acetic acid with tetrazole or sulfonamide to reduce Phase II glucuronidation .

- Methoxy group positional isomers : Compare 2-, 3-, and 4-methoxyphenyl analogs for CYP450-mediated demethylation resistance .

- Piperazine substitution : Introduce methyl or ethyl groups to the piperazine ring to modulate lipophilicity and plasma protein binding .

Q. Q6. How can pharmacokinetic parameters (e.g., bioavailability, half-life) be determined in preclinical models?

A6. Use a tiered approach:

- In vitro ADME :

- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance.

- Caco-2 permeability : Assess intestinal absorption potential.

- In vivo studies : Administer IV/PO doses in rodents, with plasma sampling over 24h. Analyze via LC-MS/MS to calculate AUC, t1/2, and bioavailability .

Q. Q7. What impurities are likely to form during synthesis, and how can they be quantified?

A7. Common impurities include:

- Starting material residuals : Unreacted 2-methoxyphenylpiperazine (detectable via GC-MS).

- Side products : Alkylated byproducts (e.g., ethyl ester formation if ethanol is used as a solvent) .

- Degradation products : Hydrolysis of the acetic acid moiety under acidic conditions .

- Analytical method : Use pharmacopeial HPLC protocols with impurity markers, as described for structurally related cetirizine analogs .

Q. Q8. How can computational modeling predict interactions with neurotensin or histamine receptors?

A8. Employ molecular docking and dynamics:

- Target selection : Neurotensin receptor 1 (NTSR1) homology models or crystal structures (PDB: 6OS9).

- Docking software : AutoDock Vina or Schrödinger Glide to assess binding poses of the methoxyphenyl and piperazine groups.

- Free energy calculations : MM-GBSA to rank binding affinities vs. known agonists/antagonists .

Q. Q9. What in vivo models are appropriate for evaluating therapeutic potential in CNS disorders?

A9. Consider disease-specific models:

Q. Q10. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

A10. Investigate:

- Blood-brain barrier (BBB) penetration : Measure brain/plasma ratio via LC-MS after systemic dosing.

- Active transport : Test inhibition of P-gp efflux using verapamil co-administration.

- Metabolite activity : Profile major metabolites (e.g., demethylated or glucuronidated forms) for off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.